molecular formula C8H9N3O B3302193 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine CAS No. 915921-29-8

1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine

Cat. No.: B3302193
CAS No.: 915921-29-8
M. Wt: 163.18 g/mol
InChI Key: MJQBYUUVVNHZLZ-UHFFFAOYSA-N
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Description

1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine is a chemical reagent of high interest in medicinal chemistry and early-stage drug discovery research. The compound features a benzoxadiazole scaffold, a privileged structure in the design of pharmacologically active molecules. This heterocyclic system is recognized for its potent and diverse biological activities, serving as a key building block for the development of new therapeutic agents . Researchers are exploring derivatives of this scaffold as potential anticancer agents, with some designed to target tumor hypoxia, a key factor in cancer metastasis and treatment resistance . The structure is amenable to further functionalization, making it a versatile intermediate for constructing more complex molecular hybrids, such as boron-containing heterocycles, which are an emerging and promising class in medicinal chemistry . The incorporation of the N-methylmethanamine side chain enhances the molecule's properties, potentially influencing its bioavailability and interaction with biological targets. This product is intended for research applications in laboratory settings only. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,1,3-benzoxadiazol-5-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-9-5-6-2-3-7-8(4-6)11-12-10-7/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQBYUUVVNHZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=NON=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine typically involves the formation of the benzo[c][1,2,5]oxadiazole ring followed by the introduction of the N-methylmethanamine group. One common method involves the cyclization of an appropriate precursor, such as a nitroaniline derivative, under acidic or basic conditions to form the oxadiazole ring. Subsequent methylation of the amine group can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[c][1,2,5]oxadiazole ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Functionalized benzo[c][1,2,5]oxadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The electron-withdrawing properties of the benzo[c][1,2,5]oxadiazole ring can influence the binding affinity and specificity of the compound towards its molecular targets. In materials science, the compound’s photophysical properties can be harnessed for applications in optoelectronic devices.

Comparison with Similar Compounds

Key Observations:

Heteroatom Substitution : Replacing oxygen in the oxadiazole ring with sulfur (TDMA) significantly reduces synthetic yield (6% vs. ODMA’s 74%), likely due to altered reactivity in palladium-catalyzed cross-coupling steps .

Functional Group Impact: The methylmethanamine group in the target compound may enhance solubility compared to the ketone in (Benzo[c][1,2,5]oxadiazol-5-yl)ethan-1-one . Piperidinyl-methanone in Farampator introduces steric bulk and polarity, favoring AMPA receptor binding .

Biological Activity :

  • Nitro and pyridine substituents (NBD-TPEA) correlate with JAK/STAT pathway inhibition, suggesting electronic effects from electron-withdrawing groups enhance target engagement .
  • Thiadiazole analogs (TDMA) are understudied but may exhibit distinct pharmacokinetics due to sulfur’s lipophilicity .

Physicochemical and Pharmacological Profiles

  • Solubility and Crystallinity: ODMA forms colorless crystals after recrystallization, whereas TDMA’s beige powder suggests impurities or polymorphic differences . The target compound’s methylmethanamine group may improve aqueous solubility relative to Farampator’s methanone .
  • Receptor Interactions :
    • Amine-containing analogs (ODMA, target compound) are hypothesized to mimic MDMA’s serotonin-releasing effects due to structural bioisosterism .
    • Ketone derivatives (e.g., CDK9 inhibitor intermediates) likely engage in hydrogen bonding with kinase active sites .

Biological Activity

Overview

1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a benzo[c][1,2,5]oxadiazole ring, which is known for its electron-withdrawing properties that can significantly influence the compound's reactivity and interaction with biological targets.

The synthesis of this compound typically involves the cyclization of a nitroaniline derivative under acidic or basic conditions to form the oxadiazole ring, followed by N-methylation using reagents such as methyl iodide or dimethyl sulfate. The compound's unique structure allows it to participate in various chemical reactions, including oxidation and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The electron-withdrawing nature of the benzo[c][1,2,5]oxadiazole moiety enhances its binding affinity towards enzymes and receptors, potentially modulating their activity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an inhibitor of programmed cell death ligand 1 (PD-L1), a crucial target in cancer immunotherapy. A series of benzo[c][1,2,5]oxadiazole derivatives were synthesized and evaluated for their ability to inhibit PD-L1. One derivative exhibited an IC50 value of 1.8 nM, demonstrating significant potency compared to existing inhibitors .

Antimicrobial Properties

In vitro studies have shown that compounds with similar structural motifs exhibit antimicrobial activity. The interaction with bacterial enzymes may disrupt essential cellular processes, leading to bactericidal effects.

Neuroprotective Effects

Research indicates that derivatives of this compound may possess neuroprotective properties. The mechanism is thought to involve the modulation of oxidative stress pathways and apoptosis in neuronal cells.

Case Studies

Study Findings Reference
Inhibition of PD-L1Compound L7 demonstrated a 20-fold increase in potency compared to BMS-1016 with an IC50 of 1.8 nM
Antimicrobial ScreeningSimilar compounds showed effective inhibition against various bacterial strains
NeuroprotectionDerivatives exhibited reduced apoptosis in neuronal cell lines under oxidative stress conditions

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves bromination of the benzooxadiazole core followed by coupling with N-methylmethanamine.

  • Step 1 : Bromination using N-bromosuccinimide (NBS) in anhydrous diethyl ether and carbon tetrachloride at 80°C to yield 1-(benzo[c][1,2,5]oxadiazol-5-yl)-2-bromoethan-1-one (74% yield after column chromatography) .
  • Step 2 : Coupling with N-methylmethanamine in the presence of triethylamine, yielding the final product after purification via silica gel chromatography (54% yield) .
    • Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization are standard.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer :

TechniqueDiagnostic SignalsReference
1H NMR δ 8.47 (t, J=1.20 Hz, 1H, aromatic), δ 2.72 (s, 3H, N-methyl)
MS (ESI) m/z 293.0 [(M+H)+]
IR Absence of carbonyl peaks (~1700 cm⁻¹) confirms successful reduction of intermediates .

Q. What functionalization strategies are employed to modify the benzo[c][1,2,5]oxadiazole core for enhanced reactivity?

  • Answer : Common strategies include:

  • Bromination : Introduces electrophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Amine coupling : Reaction with primary/secondary amines under basic conditions to form stable amide or methanamine derivatives .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Insights :

  • Stoichiometry : Maintain a 1:1.25 molar ratio of benzooxadiazole precursor to NBS to minimize over-bromination .
  • Solvent choice : Anhydrous diethyl ether reduces side reactions compared to polar solvents .
  • Temperature control : Reflux at 80°C ensures complete bromination without decomposition .
    • Data Table :
ParameterOptimal ConditionYield Improvement
NBS Equiv.1.25 equiv.+15%
SolventEt₂O/CCl₄+20% (vs. THF)

Q. What in vitro assays are recommended to evaluate the biological activity of this compound, and how should controls be designed?

  • Answer :

  • Enzyme inhibition assays : Use purified kinases or phosphatases with ATPase activity measurement. Include vehicle (DMSO) and positive controls (e.g., staurosporine) .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination. Normalize to untreated cells and reference drugs .
    • Contradiction Resolution : Discrepancies in IC₅₀ values may arise from assay conditions (pH, temperature). Validate via orthogonal methods (e.g., Western blot for target protein inhibition) .

Q. How do structural modifications at the N-methylmethanamine moiety influence the compound’s physicochemical properties and bioactivity?

  • Answer :

  • Lipophilicity : Replace N-methyl with bulkier groups (e.g., cyclopentyl) to increase logP, enhancing membrane permeability .
  • Bioactivity : Tertiary amines (e.g., N,N-dimethyl) show improved binding to aromatic amino acid residues in enzyme pockets .
    • Data Table :
DerivativelogPIC₅₀ (μM)
N-methyl1.812.3
N-cyclopentyl2.58.7

Q. What computational approaches are utilized to model the interaction of this compound with biological targets?

  • Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinases .
  • Density Functional Theory (DFT) : Calculate electron density distributions to rationalize reactivity trends (e.g., bromination sites) .
    • Validation : Compare computed binding energies with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine

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